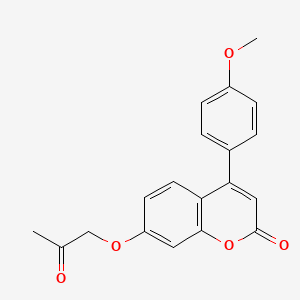
4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Dabigatran Etexilate, is a novel oral anticoagulant that has been approved for clinical use in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is a prodrug that is rapidly converted to its active form, Dabigatran, by esterases in the liver and plasma. Dabigatran is a direct thrombin inhibitor that selectively binds to both free and clot-bound thrombin, thereby inhibiting the conversion of fibrinogen to fibrin and preventing the formation of blood clots.
Mecanismo De Acción
4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a direct thrombin inhibitor that binds to both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin and the formation of blood clots. Unlike warfarin, which inhibits the synthesis of vitamin K-dependent clotting factors, 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one has a more predictable anticoagulant effect and does not require regular monitoring of blood clotting parameters.
Biochemical and physiological effects:
4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate has been shown to have a rapid onset of action, with peak plasma concentrations reached within 2 hours of oral administration. It has a half-life of approximately 12-17 hours, depending on renal function, and is primarily excreted unchanged in the urine. 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one has a low potential for drug interactions and does not require dose adjustments based on age, gender, body weight, or concomitant medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate has several advantages for use in laboratory experiments, including its predictable anticoagulant effect, ease of administration, and low potential for drug interactions. However, its use may be limited by its high cost and lack of availability in some countries.
Direcciones Futuras
There are several potential future directions for research on 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate, including its use in other indications such as deep vein thrombosis and pulmonary embolism, its potential role in reducing the risk of thromboembolic events in patients with cancer, and the development of reversal agents for its anticoagulant effect in emergency situations. Additionally, further studies are needed to determine the optimal dosing and duration of therapy in different patient populations.
Métodos De Síntesis
The synthesis of 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate involves the reaction of 4-(4-methoxyphenyl)-2-oxobutyric acid with ethyl bromoacetate to form 4-(4-methoxyphenyl)-3-oxobutyl ethanoate. This intermediate is then reacted with 2-aminoethanol to form 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate has been extensively studied in preclinical and clinical trials for its efficacy and safety in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It has been shown to be non-inferior to warfarin in preventing stroke and systemic embolism, with a lower risk of major bleeding and intracranial hemorrhage.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(20)11-23-15-7-8-16-17(10-19(21)24-18(16)9-15)13-3-5-14(22-2)6-4-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPUOYSQFYIQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



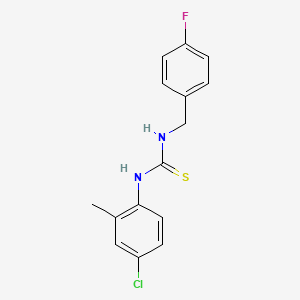
![N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5696480.png)
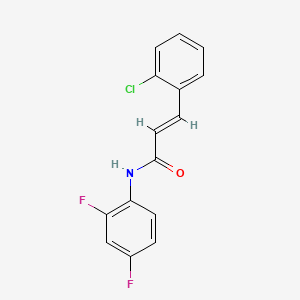
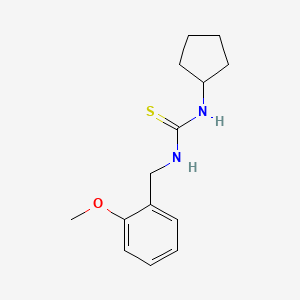
![4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5696490.png)
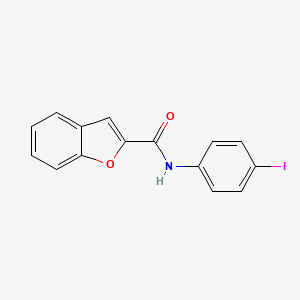

![N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5696505.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5696510.png)
![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5696514.png)

![2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5696530.png)